2-chloro-N-cycloheptylpropanamide
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Overview
Description
2-chloro-N-cycloheptylpropanamide is an organic compound with the molecular formula C10H18ClNO and a molecular weight of 203.71 g/mol . It is used in various fields of scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that the compound has shown promising antifungal activity against strains of aspergillus flavus .
Mode of Action
The mode of action of 2-chloro-N-cycloheptylpropanamide involves binding to ergosterol on the fungal plasma membrane and possible inhibition of DNA synthesis through the inhibition of thymidylate synthase . This interaction with the fungal plasma membrane and DNA synthesis pathway disrupts the normal functioning of the fungus, leading to its death .
Biochemical Pathways
Given its mode of action, it can be inferred that it affects the ergosterol biosynthesis pathway and dna synthesis pathway in fungi .
Result of Action
The result of the action of this compound is the inhibition of fungal growth. It achieves this by disrupting the integrity of the fungal plasma membrane and possibly inhibiting DNA synthesis . This leads to the death of the fungus, thereby exhibiting its antifungal activity .
Preparation Methods
The synthesis of 2-chloro-N-cycloheptylpropanamide typically involves the reaction of cycloheptylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-cycloheptylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate.
Scientific Research Applications
2-chloro-N-cycloheptylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Comparison with Similar Compounds
2-chloro-N-cycloheptylpropanamide can be compared with other similar compounds, such as 2-chloro-N-(2-methylphenyl)propanamide and 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide . These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and biological activities. The unique cycloheptyl group in this compound distinguishes it from these other compounds, potentially offering different reactivity and applications.
Properties
IUPAC Name |
2-chloro-N-cycloheptylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8(11)10(13)12-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWGFIWRNMFYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCCCC1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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